molecular formula C10H12O2Si B6254381 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde CAS No. 815609-95-1

5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde

Cat. No.: B6254381
CAS No.: 815609-95-1
M. Wt: 192.3
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Description

5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a furan-2-carbaldehyde derivative is reacted with a trimethylsilyl-acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up palladium-catalyzed cross-coupling reactions apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 5-[2-(trimethylsilyl)ethynyl]furan-2-carboxylic acid.

    Reduction: 5-[2-(trimethylsilyl)ethynyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can participate in various chemical reactions to form more complex structures. The trimethylsilyl-ethynyl group can undergo desilylation to generate a reactive acetylene moiety, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Ethynylfuran-2-carbaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.

    5-(Trimethylsilyl)furan-2-carbaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.

Uniqueness

5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.

Properties

CAS No.

815609-95-1

Molecular Formula

C10H12O2Si

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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